
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine is a heterocyclic compound with the molecular formula C11H9ClN2S. It is characterized by the presence of a pyridine ring substituted with a chloro group at the 4-position and a pyridin-3-ylmethylthio group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine typically involves the reaction of 4-chloropyridine with pyridin-3-ylmethylthiol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, and an appropriate solvent like ethanol or dimethylformamide. The reaction conditions often include heating the mixture to reflux for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The chloro group can be reduced to a hydrogen atom, forming 2-((pyridin-3-ylmethyl)thio)pyridine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like sodium azide or potassium thiocyanate can be employed under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-((pyridin-3-ylmethyl)thio)pyridine.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It has potential as a ligand in the study of enzyme inhibition and receptor binding.
Medicine: Research is ongoing into its potential as an antimicrobial or anticancer agent.
Industry: It can be used in the development of new materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine depends on its application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary but often include key enzymes in metabolic pathways or receptors involved in cell signaling .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((Pyridin-3-ylmethyl)thio)pyridine: Lacks the chloro group at the 4-position.
4-Chloro-2-((pyridin-2-ylmethyl)thio)pyridine: Has the pyridin-2-ylmethylthio group instead of pyridin-3-ylmethylthio.
4-Chloro-2-((pyridin-4-ylmethyl)thio)pyridine: Has the pyridin-4-ylmethylthio group instead of pyridin-3-ylmethylthio.
Uniqueness
The presence of the chloro group at the 4-position and the pyridin-3-ylmethylthio group at the 2-position makes 4-Chloro-2-((pyridin-3-ylmethyl)thio)pyridine unique. This specific substitution pattern can influence its reactivity and binding properties, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
1346707-83-2 |
|---|---|
Formule moléculaire |
C11H9ClN2S |
Poids moléculaire |
236.72 g/mol |
Nom IUPAC |
4-chloro-2-(pyridin-3-ylmethylsulfanyl)pyridine |
InChI |
InChI=1S/C11H9ClN2S/c12-10-3-5-14-11(6-10)15-8-9-2-1-4-13-7-9/h1-7H,8H2 |
Clé InChI |
IUAKQXPYGAKGNR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)CSC2=NC=CC(=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


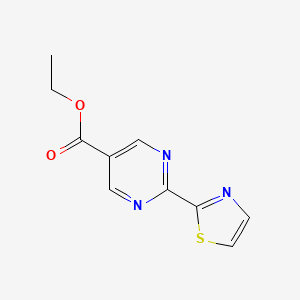

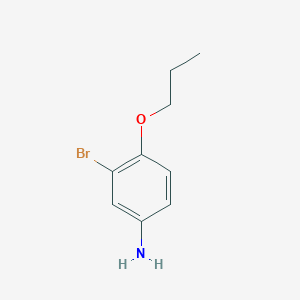
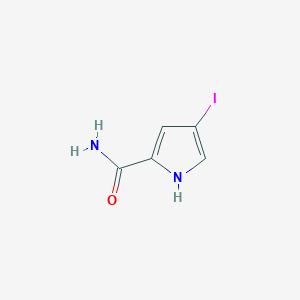
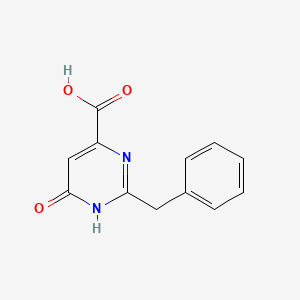


![2-Acetamido-7H-pyrrolo[2,3-d]pyrimidin-4-yl acetate](/img/structure/B11874870.png)
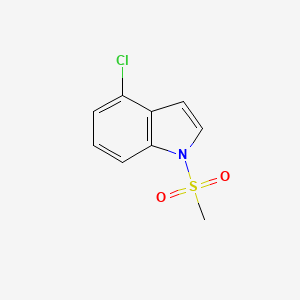

![(4Z)-2-methyl-4-[(2-nitrophenyl)methylidene]-1,3-oxazol-5-one](/img/structure/B11874881.png)



